Chlorobenzilate

Description

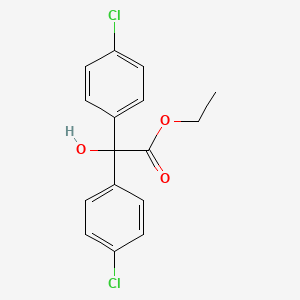

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPBNVDSDCTNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020299 | |

| Record name | Chlorobenzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzilate appears as viscous yellow liquid or pale yellow crystals. Light brown crystalline solid. (NTP, 1992), Commercial product is a yellow to brownish liquid; Colorless solid in pure form; [HSDB] Colorless crystalline solid; [MSDSonline], COLOURLESS OR PALE YELLOW CRYSTALS. | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 to 316 °F at 0.07 mmHg (NTP, 1992), 146-148 °C at 0.04 mm Hg | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility at 20 °C: 1 g/kg acetone, dichloromethane, and methanol; 1000 g/kg toluene; 600 g/kg hexane; 700 g/kg 1-octanol, Soluble in most organic solvents, Soluble in most organic solvents, including petroleum oils /Technical/, Soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol., In water, 13 mg/L at 20 °C, Solubility in water: very poor | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2816 at 68 °F (NTP, 1992) - Denser than water; will sink, (technical 90%) 12,816 at 20/4 °C, Technical product is brownish liquid; density, 1.2816 at 20 °C/d (about 93% pure) /Technical grade/, 1.28 g/cm³ | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000022 [mmHg], 2.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorobenzilate /was/ suspected to be contaminated by DDT and/or its analogs at or near the limit of detection. ..., In 1972, the following components were reported in 13 batches of technical chlorobenzilate: chlorobenzilate 93.8 to 97.3%; ethyl 4-chlorobenzoate 0.23 to 0.47%; 4,4'-dichlorobenzophenone 0.04 to 0.23%; chloropropylate not detected (0.05%); 2,4'-chlorobenzilate less than 0.01%; ethyl ether of chlorobenzilate 0.14 to 0.59%; 2,2'- & 4,4'-dichlorobenzil less than 0.01 to 0.11% combined; & six unknown components 0.38% or less for each. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid (pure), Viscous liquid. The commercial product /was/ yellow., Brownish liquid, approx. 90% pure. Pale yellow solid. Technical/, Yellowish viscous oil | |

CAS No. |

510-15-6 | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzilate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-.alpha.-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H850P004CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

95 to 99 °F (NTP, 1992), 36 to 37.5 °C, 37 °C | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorobenzilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzilate, with the IUPAC name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate, is an organochlorine pesticide first introduced in 1952.[1] It has been primarily used as a non-systemic acaricide to control mites on citrus and deciduous fruit trees.[1][2] Although its use has been discontinued in many countries due to concerns about its environmental persistence and potential health effects, a comprehensive understanding of its chemical and physical properties remains crucial for toxicological studies, environmental monitoring, and the development of safer alternatives.[2] This technical guide provides a detailed overview of the core chemical and physical characteristics of this compound, methodologies for their determination, and insights into its mode of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are critical for predicting its environmental fate, transport, and biological interactions.

Table 1: Chemical Identification of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | [3] |

| CAS Number | 510-15-6 | [3] |

| Molecular Formula | C₁₆H₁₄Cl₂O₃ | [3] |

| Molecular Weight | 325.2 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | [3] |

| InChI Key | RAPBNVDSDCTNRC-UHFFFAOYSA-N | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 35-37.5 °C | [3] |

| Boiling Point | 141-142 °C at 0.06 mmHg | [4] |

| Density | 1.2816 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 2.2 x 10⁻⁶ mmHg at 20 °C | [3] |

| Water Solubility | 10 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble in most organic solvents, including acetone, benzene, methanol, and hexane. | [3][5] |

| pKa (estimated) | ~13-14 | Due to the tertiary alcohol group, the pKa is estimated to be in the range of other tertiary alcohols. An experimental value is not readily available. |

| Physical Description | Pure form is a colorless to pale yellow solid. Technical grade is a brownish viscous liquid. | [3][5] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline standardized methodologies, largely based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

Synthesis of this compound

The synthesis of this compound is a two-step process involving a Grignard reaction to create the diaryl carbinol intermediate, followed by an esterification reaction.

Step 1: Synthesis of 4,4'-dichlorobenzhydrol (bis(4-chlorophenyl)methanol)

This step involves the reaction of a Grignard reagent, prepared from 4-chlorobromobenzene, with 4-chlorobenzaldehyde.

-

Materials: Magnesium turnings, anhydrous diethyl ether, 4-chlorobromobenzene, 4-chlorobenzaldehyde, hydrochloric acid (10%), sodium bicarbonate solution (saturated), anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of 4-chlorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 4-chlorobromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture in an ice bath and add a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 10% hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4,4'-dichlorobenzhydrol.

-

Purify the product by recrystallization or chromatography.

-

Step 2: Esterification to form this compound

This step involves the reaction of the synthesized 4,4'-dichlorobenzhydrol with ethyl chloroacetate.

-

Materials: 4,4'-dichlorobenzhydrol, ethyl chloroacetate, a suitable base (e.g., sodium hydride or a non-nucleophilic base), anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 4,4'-dichlorobenzhydrol in the anhydrous solvent.

-

Cool the solution in an ice bath and add the base portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

-

Determination of Physicochemical Properties

The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which provide a framework for standardized and internationally accepted methods.

1. Melting Point/Melting Range (OECD Guideline 102)

-

Principle: The temperature at which the phase transition from solid to liquid occurs is determined. For impure substances, this occurs over a range.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

2. Boiling Point (OECD Guideline 103)

-

Principle: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is determined.

-

Apparatus: Ebulliometer or a distillation setup.

-

Procedure (Distillation Method):

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation flask.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For substances like this compound with high boiling points, this is typically performed under reduced pressure.

-

3. Density (OECD Guideline 109)

-

Principle: The mass per unit volume of the substance is determined.

-

Apparatus: Pycnometer or a hydrometer.

-

Procedure (Pycnometer Method):

-

The weight of a clean, dry pycnometer of a known volume is determined.

-

The pycnometer is filled with the molten this compound (if solid at room temperature) or the liquid technical product.

-

The weight of the pycnometer filled with the substance is measured at a constant temperature.

-

The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

-

4. Vapor Pressure (OECD Guideline 104)

-

Principle: The pressure exerted by the vapor in equilibrium with the solid or liquid phase is measured.

-

Apparatus: Gas saturation method apparatus or a vapor pressure balance.

-

Procedure (Gas Saturation Method):

-

A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of a sample of this compound at a known, constant temperature and flow rate.

-

The amount of substance that vaporizes and is carried away by the gas is determined by trapping and quantifying it.

-

The vapor pressure is calculated from the amount of vaporized substance and the volume of the carrier gas.

-

5. Water Solubility (OECD Guideline 105)

-

Principle: The saturation mass concentration of the substance in water at a given temperature is determined.

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation for quantification (e.g., GC or HPLC).

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to let undissolved particles settle.

-

A sample of the aqueous phase is taken, filtered or centrifuged to remove any undissolved substance.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

-

Mechanism of Action

This compound functions as a neurotoxin, a mode of action common to many organochlorine pesticides.[6] Its primary target is the nervous system of insects and mites. The toxic effect is achieved by disrupting the normal transmission of nerve impulses.

Specifically, this compound interferes with the function of voltage-gated sodium (Na⁺) and potassium (K⁺) channels in the axonal membranes of nerve cells.[6] These channels are crucial for the generation and propagation of action potentials. By altering the gating kinetics of these channels, this compound prolongs the open state of sodium channels and inhibits the closing of potassium channels. This leads to a continuous influx of sodium ions and a disrupted efflux of potassium ions, resulting in a state of hyperexcitability of the nerve cell. The constant firing of the nerve leads to tremors, paralysis, and ultimately, the death of the organism.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google Patents [patents.google.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Structure and mode of action of organochlorines, organophophate and carbamates | PPTX [slideshare.net]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. acri.gov.tw [acri.gov.tw]

An In-Depth Technical Guide to the Synthesis of Ethyl 4,4'-Dichlorobenzilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4,4'-dichlorobenzilate, a compound of interest in various chemical research and development sectors. The primary synthesis pathway detailed herein involves a two-step process commencing with the formation of a key intermediate, 4,4'-dichlorobenzilic acid, followed by its esterification to yield the final product. An alternative, commercially relevant pathway is also discussed. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic route to facilitate a thorough understanding and replication of the synthesis.

Introduction

Ethyl 4,4'-dithis compound, also known as this compound, is an organochlorine compound structurally related to DDT.[1] Its synthesis is a topic of interest for researchers in organic synthesis, agrochemicals, and environmental science. This guide outlines the primary chemical pathways for its laboratory-scale and commercial production.

Primary Synthesis Pathway

The most common and adaptable laboratory synthesis of ethyl 4,4'-dithis compound proceeds in two key stages:

-

Synthesis of 4,4'-Dichlorobenzilic Acid: This intermediate is typically prepared via the hydrolysis of a suitable precursor, such as a derivative of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT).

-

Fischer Esterification: The synthesized 4,4'-dichlorobenzilic acid is then esterified with ethanol in the presence of an acid catalyst to produce ethyl 4,4'-dithis compound.

Step 1: Synthesis of 4,4'-Dichlorobenzilic Acid from 1,1-di-(p-chlorophenyl)-2,2-dichloroethane (DDD)

While a direct precursor to 4,4'-dichlorobenzilic acid is ideal, a common starting point in related syntheses is 1,1-di-(p-chlorophenyl)-2,2-dichloroethane (DDD), a metabolite of DDT. The hydrolysis of DDD provides di-(p-chlorophenyl)acetic acid, a closely related compound, and similar methodologies can be adapted for the synthesis of 4,4'-dichlorobenzilic acid.[2]

Experimental Protocol:

A solution of potassium hydroxide in diethylene glycol is prepared to facilitate the hydrolysis.

-

In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine 35.5 g (0.1 mole) of purified 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT) and 150 ml of diethylene glycol.[3]

-

To this mixture, add a solution of 63 g (1.12 moles) of potassium hydroxide in 35 ml of water.[3]

-

The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[3]

-

After cooling, the reaction mixture is poured into 1 liter of cold water with vigorous stirring.[3]

-

The insoluble material is filtered and washed with warm water.[3]

-

The filtrate is boiled with activated carbon (e.g., Norit) and then filtered.[3]

-

The filtrate is acidified with 20% sulfuric acid to precipitate the di-(p-chlorophenyl)acetic acid.[3] The product is then collected by filtration, washed with water, and dried.

Note: This protocol is for the synthesis of di-(p-chlorophenyl)acetic acid and serves as a representative procedure for the hydrolysis of DDT derivatives. Adaptations may be necessary for precursors of 4,4'-dichlorobenzilic acid.

Step 2: Fischer Esterification of 4,4'-Dichlorobenzilic Acid

The final step is the esterification of the prepared 4,4'-dichlorobenzilic acid with ethanol.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 28.3 g (0.1 mole) of 4,4'-dichlorobenzilic acid in 150 mL of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

-

Heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4,4'-dithis compound.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.[4]

Commercial Synthesis Pathway

A commercially viable route for the production of this compound involves a different set of intermediates.[3]

-

Synthesis of Bis(4-chlorophenyl)carbinol: This intermediate is typically synthesized via a Grignard reaction between 4-chlorobenzylmagnesium chloride and 4-chlorobenzophenone.[3]

-

Esterification with Ethyl Chloroacetate: The bis(4-chlorophenyl)carbinol is then reacted with ethyl chloroacetate in the presence of a base or acid catalyst to form ethyl 4,4'-dithis compound.[3][5]

Data Presentation

Table 1: Reactants and Products in the Primary Synthesis Pathway

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT) | C₁₄H₉Cl₅ | 354.49 | Starting Material |

| Potassium Hydroxide | KOH | 56.11 | Reagent |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | Solvent |

| 4,4'-Dichlorobenzilic Acid | C₁₄H₁₀Cl₂O₃ | 313.14 | Intermediate |

| Ethanol | C₂H₅OH | 46.07 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| Ethyl 4,4'-Dithis compound | C₁₆H₁₄Cl₂O₃ | 325.19 | Final Product |

Table 2: Typical Reaction Conditions and Yields

| Reaction Step | Temperature (°C) | Duration (hours) | Typical Yield (%) |

| Hydrolysis of DDT derivative | 134-137 (Reflux) | 6 | 69-73 (for di-(p-chlorophenyl)acetic acid)[3] |

| Fischer Esterification | Reflux | 4-6 | >90 (general for Fischer esterification) |

Mandatory Visualization

Caption: Primary synthesis pathway of ethyl 4,4'-dithis compound.

Caption: Commercial synthesis pathway of ethyl 4,4'-dithis compound.

References

- 1. This compound | C16H14Cl2O3 | CID 10522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A mechanistic study of the metabolism of 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD) to 2,2-bis(p-chlorophenyl)acetic acid (DDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ref: ENT 18596) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Chlorobenzilate's Neurotoxic Footprint: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobenzilate, an organochlorine acaricide, exerts its primary neurotoxic effects by disrupting the delicate balance of neuronal signaling. While specific research on this compound's molecular interactions is limited, its structural and toxicological similarities to the well-studied insecticide DDT provide a strong framework for understanding its mechanism of action. This guide synthesizes the available information on this compound and leverages the extensive data on DDT to present a detailed overview of its neurotoxic properties. The primary mode of action is believed to be the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability. A secondary mechanism may involve the antagonism of GABA-gated chloride channels, further contributing to a pro-convulsive state. This document provides a comprehensive examination of these mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

This compound is a chlorinated hydrocarbon that was historically used for mite control on citrus and other crops.[1] Classified as a nerve poison, its use has been restricted due to toxicological concerns, including potential carcinogenicity and adverse effects on the central nervous system.[1][2] Reports of toxic encephalopathy in humans following exposure, characterized by clinical and EEG abnormalities, underscore its potent neurotoxic capabilities.[3] Understanding the molecular mechanisms underlying this compound's neurotoxicity is crucial for risk assessment, the development of potential antidotes, and for informing the design of safer pesticides.

Primary Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The principal neurotoxic effect of this compound and its analogue, DDT, is the disruption of voltage-gated sodium channel function in neurons.[4] These channels are critical for the initiation and propagation of action potentials.

Molecular Interaction and Consequences

DDT and structurally similar organochlorines bind to a site on the voltage-gated sodium channel, stabilizing the open state of the channel and inhibiting its inactivation.[4][5] This leads to a prolonged influx of sodium ions following an action potential, resulting in a delayed repolarization of the neuronal membrane.[6] The consequence of this prolonged depolarization is a state of neuronal hyperexcitability, leading to repetitive firing of neurons, which manifests as tremors, convulsions, and ultimately, paralysis.[7]

Signaling Pathway: Disruption of Sodium Channel Gating

Caption: Disruption of the neuronal action potential by this compound/DDT.

Quantitative Data on DDT's Effect on Sodium Channels

The following table summarizes quantitative data from electrophysiological studies on DDT, which serves as a proxy for this compound.

| Parameter | Value | Species/Preparation | Reference |

| Prolongation of Sodium Current Decay Time Constant | Several-fold increase | Lobster giant axon | [6] |

| Suppression of Steady-State Potassium Current | Marked suppression | Lobster giant axon | [6] |

| Increase in Amyloid Precursor Protein (APP) levels (downstream effect of Na+ channel disruption) | Significant increase | SH-SY5Y cells (1 µM DDT) | [2] |

Secondary Mechanism of Action: Modulation of GABA-A Receptors

While the primary target appears to be sodium channels, some evidence suggests that organochlorine insecticides can also interact with the GABAergic system. The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the central nervous system.[8]

Molecular Interaction and Consequences

Certain organochlorines, particularly cyclodienes and lindane, act as non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride channel pore.[8][9] This blockage of the chloride channel inhibits the hyperpolarizing effect of GABA, thereby reducing neuronal inhibition and contributing to a state of hyperexcitability. While the effect of DDT on GABA-A receptors is less pronounced than that of other organochlorines, it cannot be entirely ruled out as a contributing factor to its neurotoxicity.[10]

Signaling Pathway: Antagonism of GABA-A Receptor

Caption: Potential antagonism of the GABA-A receptor by this compound.

Quantitative Data on Organochlorine Interaction with GABA-A Receptors

The following table presents data on the interaction of various organochlorine insecticides with the GABA-A receptor.

| Compound | IC50 for [3H]EBOB binding (nM) | Preparation | Reference |

| Endosulfan | 2.5 | Housefly head membranes | [11] |

| Dieldrin | 10 | Housefly head membranes | [11] |

| Lindane (γ-BHC) | 30 | Housefly head membranes | [11] |

| Fipronil | 0.5 | Housefly head membranes | [11] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline standard protocols for investigating the neurotoxic effects of compounds like this compound.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium and potassium channels.

Experimental Workflow

Caption: Workflow for patch-clamp electrophysiology experiments.

Methodology:

-

Cell Preparation: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) on glass coverslips.

-

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a single neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a resting potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium and potassium currents.

-

Record baseline currents.

-

Perfuse the bath with the external solution containing various concentrations of this compound.

-

Record currents in the presence of the compound.

-

-

Data Analysis: Analyze the recorded current traces to determine changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating.

GABA-A Receptor Radioligand Binding Assay

Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity.

Experimental Workflow

References

- 1. Exposure to DDT and DDE and functional neuroimaging in adolescents from the CHAMACOS cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of DDT on Amyloid Precursor Protein Levels and Amyloid Beta Pathology: Mechanistic Links to Alzheimer’s Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DDT: interaction with nerve membrane conductance changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of organochlorine pesticides on 36Cl- flux in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mammalian Toxicological Profile of Chlorobenzilate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobenzilate is an organochlorine acaricide that has been discontinued in many countries due to safety concerns. This technical guide provides a comprehensive overview of its toxicological profile in mammals, drawing from a wide range of studies. This compound exhibits moderate acute toxicity and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), primarily based on the induction of liver tumors in mice.[1][2] While it has not shown mutagenic activity in bacterial reverse mutation assays, it has been associated with reproductive toxicity, specifically testicular atrophy in rats. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and explores the potential molecular mechanisms and signaling pathways involved in its toxicity.

Acute Toxicity

This compound demonstrates moderate acute toxicity following oral administration in several mammalian species.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value (mg/kg) |

| Rat | Oral | LD50 | 700 - 3880 |

| Mouse | Oral | LD50 | 729 |

| Rabbit | Dermal | LD50 | >10,000 |

Experimental Protocols for Acute Toxicity Studies

Oral LD50 Study in Rats (Illustrative Protocol based on general OECD 401 guidelines):

-

Test Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females.

-

Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water were provided ad libitum.

-

Dose Administration: this compound, typically dissolved in a suitable vehicle like corn oil, was administered by oral gavage in a single dose. A range of dose levels was used to determine the dose that would be lethal to 50% of the animals.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations included changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

Necropsy: All animals (decedents and survivors at 14 days) were subjected to a gross necropsy.

Subchronic and Chronic Toxicity

Prolonged exposure to this compound has been shown to induce a range of adverse effects in mammals, with the liver and hematopoietic system being significant targets.

Table 2: Subchronic and Chronic Toxicity of this compound

| Species | Duration | Route | NOAEL | LOAEL | Key Findings |

| Rat | 2 years | Oral (diet) | 2 mg/kg/day | - | Testicular atrophy |

| Dog | 2 years | Oral (diet) | 12.5 mg/kg/day | >12.5 mg/kg/day | Poor appetite, anemia, cardiac changes, effects on liver, spleen, and bone marrow[1] |

Experimental Protocols for Chronic Toxicity Studies

Two-Year Chronic Toxicity Study in Dogs (Illustrative Protocol):

-

Test Animals: Purebred Beagle dogs, approximately 6 months of age at the start of the study.

-

Housing: Housed individually in pens with controlled environmental conditions.

-

Dose Administration: this compound was administered daily in the diet at various concentrations for two years.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption were recorded weekly. Ophthalmoscopic examinations, electrocardiograms, and extensive hematological and clinical chemistry evaluations were performed at regular intervals.

-

Pathology: A complete gross necropsy was performed on all animals. A comprehensive list of organs and tissues was collected, weighed, and examined microscopically.

Carcinogenicity

This compound has been shown to be a liver carcinogen in mice.

Table 3: Carcinogenicity of this compound

| Species (Strain) | Duration | Route | Dose Levels (ppm in diet) | Key Findings |

| Mouse (B6C3F1) | 78 weeks | Oral (diet) | Time-weighted averages: Males - 4231 (low), 7846 (high); Females - 3200 (low), 5908 (high) | Increased incidence of hepatocellular carcinomas in both male and female mice. |

| Rat (Osborne-Mendel) | 78 weeks | Oral (diet) | Time-weighted averages: Males - 1600 (low), 2995 (high); Females - 1175 (low), 2229 (high) | No statistically significant increase in tumors. |

Experimental Protocol for NCI Carcinogenicity Bioassay in Mice

-

Test Animals: B6C3F1 mice, 50 of each sex per dose group.

-

Dose Administration: this compound was administered in the feed for 78 weeks. The concentrations were adjusted during the study due to toxicity.

-

Observation Period: Following the 78-week administration period, the animals were observed for an additional 12-13 weeks.

-

Pathology: Complete gross necropsy and histopathological examination of all major organs and any observed lesions were performed on all animals.

Reproductive and Developmental Toxicity

This compound has demonstrated effects on male reproductive organs, although it has not been found to be teratogenic in rats and rabbits.

Table 4: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Route | NOAEL | LOAEL | Key Findings |

| Rat | 3-Generation Reproduction | Oral (diet) | - | - | Reduced testicular weights, testicular atrophy. No adverse effects on reproductive performance. |

| Rat | Developmental Toxicity | Oral (diet) | - | - | No teratogenic effects observed. |

| Rabbit | Developmental Toxicity | Oral (gavage) | - | - | No teratogenic effects observed. |

Experimental Protocols for Reproductive and Developmental Toxicity Studies

Three-Generation Reproduction Study in Rats (Illustrative Protocol based on OECD 415):

-

Test Animals: F0 generation of rats are administered this compound in their diet for a pre-mating period, during mating, gestation, and lactation.

-

Generations: The F1 offspring are selected and similarly exposed through to the production of an F2 generation. The process is repeated to produce an F3 generation.

-

Endpoints: Reproductive performance (fertility, gestation length, litter size) and offspring viability, growth, and development are assessed in each generation. At termination, a full necropsy is performed on adults and selected offspring, with histopathological examination of reproductive organs.

Prenatal Developmental Toxicity Study in Rabbits (Illustrative Protocol based on OECD 414):

-

Test Animals: Mated female rabbits are administered this compound by oral gavage daily during the period of organogenesis (gestation days 6-18).

-

Endpoints: Dams are monitored for clinical signs, body weight, and food consumption. Near term, the dams are euthanized, and the uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Genotoxicity

This compound has not shown evidence of mutagenicity in the standard bacterial reverse mutation assay.

Table 5: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and without S9 | Negative |

| In vivo Cytogenetics | Mouse spermatocytes | N/A | No mutagenic effects on germinal epithelium. |

Experimental Protocols for Genotoxicity Studies

Bacterial Reverse Mutation Assay (Ames Test) (Illustrative Protocol based on OECD 471):

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Procedure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking histidine.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic potential.

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated. However, evidence suggests the involvement of several pathways, particularly in the context of its carcinogenic and neurotoxic effects. As an organochlorine pesticide, its mode of action may share similarities with other compounds in this class.

Inhibition of Gap Junctional Intercellular Communication

One proposed epigenetic mechanism for this compound-induced liver tumors is the inhibition of gap junctional intercellular communication (GJIC). GJIC is crucial for maintaining tissue homeostasis, and its disruption is a hallmark of many tumor promoters.

Potential Involvement of Nuclear Receptors (CAR/PXR)

Many xenobiotics, including some organochlorine pesticides, are known to activate nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). These receptors are key regulators of drug-metabolizing enzymes. Chronic activation can lead to liver hypertrophy and has been implicated in liver tumor promotion. While direct evidence for this compound is limited, this represents a plausible pathway for its observed hepatotoxicity.

References

The Environmental Journey of Chlorobenzilate: A Technical Guide to its Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and persistence of Chlorobenzilate, a formerly used acaricide. This document provides a comprehensive overview of its degradation pathways, persistence in various environmental compartments, and the analytical methodologies used for its detection. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz illustrate critical pathways and workflows to enhance understanding.

Physicochemical Properties and Environmental Distribution

This compound is a non-systemic acaricide, and its environmental behavior is governed by its physicochemical properties. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄Cl₂O₃ | [1] |

| Molecular Weight | 325.19 g/mol | [2] |

| Water Solubility | Low | [3] |

| Vapor Pressure | 2.2 x 10⁻⁶ mmHg | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.3 (estimated) | [1] |

The low water solubility and moderate octanol-water partition coefficient suggest that this compound has a tendency to adsorb to soil and organic matter, limiting its mobility in aqueous environments. Its low vapor pressure indicates that volatilization from soil and water surfaces is not a significant dissipation pathway.

Environmental Fate and Degradation

This compound is subject to a variety of degradation processes in the environment, including abiotic and biotic pathways. The primary degradation products are 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.

Abiotic Degradation

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values.

Photolysis: Photodegradation in aqueous solutions and on soil surfaces can also contribute to the breakdown of this compound. The presence of photosensitizers in natural waters may enhance this process.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic environments. Various microorganisms are capable of metabolizing this compound, leading to the formation of its major metabolites. The rate of biodegradation is influenced by factors such as soil type, temperature, moisture content, and the microbial population present.

The degradation pathway of this compound in the environment is summarized in the following diagram:

Persistence in Environmental Compartments

The persistence of this compound in the environment is expressed in terms of its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

| Compartment | Half-life (DT50) | Conditions | Reference |

| Soil | Varies (days to months) | Dependent on soil type, temperature, and microbial activity. | [3] |

| Water | Varies (days to weeks) | pH-dependent due to hydrolysis. | [5] |

| Sediment | Can be persistent | Adsorption to sediment can reduce degradation rates. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate of this compound.

Analysis of this compound in Soil

This protocol is based on methodologies outlined in EPA Method 8081B and general laboratory practices for pesticide residue analysis.[5]

4.1.1. Extraction: Soxhlet Extraction

-

Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve to remove large debris. Homogenize the sieved soil.

-

Extraction:

-

Weigh 20 g of the prepared soil into a cellulose extraction thimble.

-

Add a surrogate standard to the soil to monitor extraction efficiency.

-

Place the thimble into a Soxhlet extractor.

-

Add 200 mL of a 1:1 (v/v) mixture of acetone and hexane to a 250-mL round-bottom flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

-

Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath set at 40-50°C.

4.1.2. Cleanup: Florisil Column Chromatography

-

Column Preparation: Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate. Pre-wet the column with 40 mL of hexane.

-

Elution:

-

Load the concentrated extract onto the column.

-

Elute the column with 200 mL of 6% diethyl ether in hexane at a flow rate of approximately 5 mL/min. Collect the eluate.

-

Concentrate the collected fraction to a final volume of 1-10 mL, depending on the required detection limit.

-

4.1.3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-450 amu.

-

Quantification Ions: Monitor characteristic ions for this compound (e.g., m/z 251, 139, 253) and its degradation products.

The workflow for soil analysis is depicted below:

Analysis of this compound in Water

This protocol is based on EPA Method 3535 for solid-phase extraction (SPE).[6]

4.2.1. Extraction: Solid-Phase Extraction (SPE)

-

Sample Preparation: Filter the water sample (1 L) through a 0.45-µm glass fiber filter to remove suspended solids. Adjust the pH to neutral if necessary.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) sequentially with 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air through it for 10-15 minutes.

-

Elution: Elute the cartridge with two 5-mL portions of ethyl acetate. Collect the eluate.

4.2.2. Concentration and Analysis

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Analyze the concentrated extract by GC-MS using the conditions described in section 4.1.3.

Hydrolysis Study

This protocol follows the principles of OECD Guideline 111 for testing of chemicals.[5][7][8][9][10]

-

Test System: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add this compound (e.g., dissolved in a minimal amount of a water-miscible solvent like acetonitrile) to the buffer solutions to achieve a final concentration well below its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be higher at the beginning of the experiment and can be reduced as the degradation rate decreases.

-

Analysis: Immediately after sampling, extract the aliquots with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS to determine the concentrations of this compound and its primary hydrolysis product, 4,4'-dichlorobenzilic acid.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the first-order rate constant (k) and the half-life (DT50 = ln(2)/k) for each pH.

Photolysis Study

-

Test System: Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Test Solution: Prepare an aqueous solution of this compound in sterile, purified water. A photosensitizer (e.g., acetone) can be added to study indirect photolysis.

-

Irradiation: Irradiate the solution in the reactor. Maintain a constant temperature. Run a parallel experiment in the dark as a control.

-

Sampling and Analysis: At selected time intervals, collect samples from the irradiated and dark control solutions. Extract the samples and analyze by GC-MS for this compound and its photoproducts, primarily 4,4'-dichlorobenzophenone.

-

Data Analysis: Calculate the photodegradation rate constant and half-life by comparing the degradation rates in the light and dark experiments.

The logical relationship for initiating tiered hydrolysis studies is as follows:

Conclusion

This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound. The data and protocols presented are intended to be a valuable resource for researchers and scientists involved in environmental risk assessment and the development of safer alternatives. The persistence of this compound and its degradation products in the environment highlights the importance of understanding the long-term impacts of chemical use.

References

- 1. This compound | C16H14Cl2O3 | CID 10522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound PESTANAL , analytical standard 510-15-6 [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 6. gcms.cz [gcms.cz]

- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

The Historical Use of Chlorobenzilate in Agriculture: A Technical Review

Abstract

Chlorobenzilate, chemically known as ethyl 4,4'-dithis compound, is an organochlorine acaricide first introduced in 1952. For several decades, it was a principal tool for controlling mite populations, particularly on citrus and deciduous fruit trees. Its mode of action involves neurotoxicity through the disruption of nerve impulse transmission. This guide provides a detailed technical overview of the historical use of this compound in agriculture, including its application, efficacy, residue chemistry, and the toxicological concerns that led to its eventual regulatory restriction and discontinuation in many parts of the world. Quantitative data on application rates, residue levels, and toxicity are presented, along with detailed experimental protocols for its analysis and toxicological assessment.

Introduction and Historical Context

Developed by Ciba-Geigy and introduced in 1952, this compound emerged as a specific and effective contact acaricide for agricultural use.[1] It was primarily employed to control various phytophagous mite species on crops such as citrus fruits (oranges, lemons, grapefruit), apples, pears, walnuts, and cotton.[2][3][4] It was also used in apiculture to control tracheal mites in beehives.[5]

As a non-systemic pesticide, its efficacy relied on direct contact with mites.[1] It was valued for its targeted action against mites and relatively low toxicity to beneficial insects like honeybees.[6] However, growing concerns over its persistence on foliage, potential for bioaccumulation, and toxicological profile, particularly its classification as a probable human carcinogen, led to a regulatory re-evaluation beginning in the 1970s.[7][8] The U.S. Environmental Protection Agency (EPA) initiated a special review in 1976, which ultimately resulted in the cancellation of its use on most crops and its classification as a Restricted Use Pesticide (RUP) solely for citrus in specific states.[2] By 1999, all agricultural uses of this compound were canceled in the United States.[2][3]

Chemical and Physical Properties

This compound is a chlorinated hydrocarbon. In its pure form, it is a colorless to pale yellow solid, while the technical-grade product used in formulations is typically a brownish viscous liquid.[1]

| Property | Value |

| IUPAC Name | ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |

| CAS Number | 510-15-6 |

| Molecular Formula | C₁₆H₁₄Cl₂O₃ |

| Molecular Weight | 325.2 g/mol |

| Melting Point | 35-37 °C |

| Water Solubility | Very low (approx. 10 mg/L at 20°C) |

| Solubility | Miscible with acetone, toluene, and methanol |

| Vapor Pressure | 0.12 mPa at 20°C |

Agricultural Application and Efficacy

This compound was formulated primarily as emulsifiable concentrates (EC) and wettable powders (WP).[6] Application was typically performed as a foliar spray using ground or aerial equipment.

Application Rates

Application rates varied depending on the target mite species, crop, and application equipment. The following table summarizes typical historical application rates for citrus crops.

| Target Pest | Crop | Application Rate | Source |

| General Mite Control | Citrus | 0.75 lbs active ingredient per acre | EPA Fact Sheet, 1983 |

| Citrus Bud Mite (Aceria sheldoni) | Citrus | 1 lb of 25% WP per 100 gallons of water | California Agriculture, 1954[6] |

| Citrus Bud Mite (Aceria sheldoni) | Citrus | 1 pint of 25% EC per 100 gallons of water | California Agriculture, 1954[6] |

| Citrus Rust Mite (Phyllocoptruta oleivora) | Citrus | 1.5 gallons of 25% EC in 250 gallons of water per acre (Spray-blower) | California Agriculture, 1954[6] |

| Citrus Rust Mite (Phyllocoptruta oleivora) | Citrus | 12 lbs of 25% WP in 250 gallons of water per acre (Spray-blower) | California Agriculture, 1954[6] |

Efficacy and Resistance

This compound was initially highly effective against adult mites and their post-embryonic stages.[3] However, its widespread and prolonged use led to the development of resistance in target mite populations. By the 1980s, resistance in citrus rust mites was reported, diminishing its effectiveness and prompting the search for alternative acaricides.[8] While specific historical efficacy data in percentage terms is scarce in available literature, modern studies on biological controls for citrus rust mite show mortality rates of 84-89% are now achievable with microbial agents.[1]

Mode of Action

This compound functions as a neurotoxin. Its primary mechanism of action is the disruption of the nervous system by altering ion permeability across axonal membranes. This interference with the normal flow of sodium (Na⁺) and potassium (K⁺) ions disrupts nerve impulse transmission, leading to paralysis and death of the target mite.

Residue Profile and Environmental Fate

As a non-systemic pesticide, this compound residues are primarily found on the surface of treated produce.[7]

Residues in Crops